molecular formula C15H19ClFN3S B5859759 1-(3-chloro-4-fluorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione

1-(3-chloro-4-fluorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione

Cat. No.: B5859759
M. Wt: 327.8 g/mol
InChI Key: LVHMOGJGKXMKFV-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione is a heterocyclic compound that contains a triazinane ring substituted with a chloro-fluorophenyl group and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-fluorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-fluoroaniline with cyclohexyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired triazinane-2-thione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-fluorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The triazinane ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and leading to its observed antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-4-fluorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione: can be compared with other triazinane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFN3S/c16-13-8-12(6-7-14(13)17)20-10-19(9-18-15(20)21)11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHMOGJGKXMKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CNC(=S)N(C2)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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